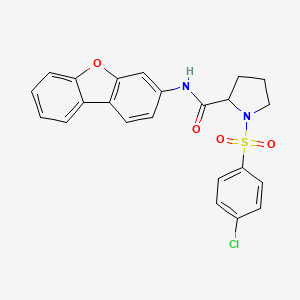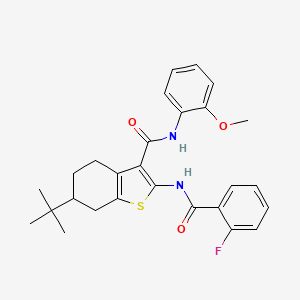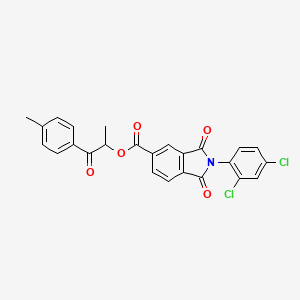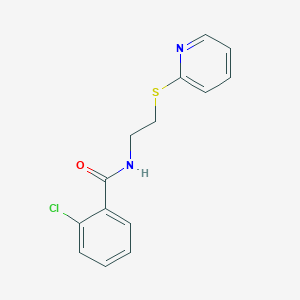
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide
概要
説明
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide is a complex organic compound that features a sulfonyl group, a dibenzofuran moiety, and a pyrrolidine ring
準備方法
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Dibenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate amine precursor.
Coupling Reactions: The final step involves coupling the dibenzofuran moiety with the pyrrolidine ring, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide: This compound has a phenyl group instead of a dibenzofuran moiety.
1-(4-chlorophenyl)sulfonyl-N-benzofuran-3-ylpyrrolidine-2-carboxamide: This compound has a benzofuran moiety instead of a dibenzofuran moiety.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-15-7-10-17(11-8-15)31(28,29)26-13-3-5-20(26)23(27)25-16-9-12-19-18-4-1-2-6-21(18)30-22(19)14-16/h1-2,4,6-12,14,20H,3,5,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFKAHHZHJSMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3933714.png)

![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3933731.png)
![Ethyl 4-[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B3933740.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3933747.png)
![1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3933749.png)
![2-nitro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3933756.png)
![5-bromo-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3933764.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)
![3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3933785.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933792.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)

